

6-Chloroquinoline-3-carboxylic acid physical properties

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Compound of Interest

Compound Name: 6-Chloroquinoline-3-carboxylic acid

Cat. No.: B044391

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An In-depth Technical Guide to the Physical Properties of 6-Chloroquinoline-3-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **6-Chloroquinoline-3-carboxylic acid**. The following sections provide an in-depth analysis of its core physical and chemical properties, supported by established experimental protocols and safety guidelines, to ensure its effective and safe utilization in a laboratory setting.

Introduction and Strategic Importance

6-Chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The presence of the chlorine atom and the carboxylic acid group at specific positions on the quinoline ring makes this molecule a versatile building block for synthesizing more complex chemical entities. Understanding its fundamental physical properties is a critical first step in its application, influencing everything from reaction setup and solvent selection to purification strategies and formulation.

This document moves beyond a simple data sheet, offering practical, field-tested methodologies and the scientific rationale behind them. The aim is to equip the researcher with not just the "what," but the "how" and "why" of handling and characterizing this important chemical intermediate.

Molecular Identity and Physicochemical Characteristics

A precise understanding of the molecule's identity and its fundamental physical constants is paramount for any experimental design.

Chemical Identifiers

The following table summarizes the key identifiers for **6-Chloroquinoline-3-carboxylic acid**.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Identifier	Value
IUPAC Name	6-chloroquinoline-3-carboxylic acid
CAS Number	118791-14-3
Molecular Formula	C ₁₀ H ₆ ClNO ₂
Molecular Weight	207.61 g/mol
InChI	1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
InChIKey	UYQIRJWFRMCAID-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O</chem>

Molecular Structure

The structural arrangement of atoms dictates the compound's reactivity and physical behavior.

Caption: Molecular Structure of **6-Chloroquinoline-3-carboxylic acid**.

Core Physical Properties

The table below summarizes key physical properties, which are essential for handling, storage, and experimental design.

Property	Value	Source(s)
Appearance	Solid, powder to lump form.	[4]
Melting Point	228 °C	[5]
Boiling Point	382.12 °C at 760 mmHg (Predicted)	[2]
Density	1.47 g/cm ³ (Predicted)	[2]
Solubility	Insoluble in water.	[4]
Storage Temperature	Room temperature.	[6]

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structural integrity and purity of the compound. While raw spectral data is not provided here, several suppliers indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra, which are fundamental for quality control.[1][7]

- **Nuclear Magnetic Resonance (NMR):** ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton and the specific positions of substituents. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and shifts of carbon signals, provide a definitive fingerprint of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. Key expected absorptions include those for the carboxylic acid O-H and C=O stretches, C-Cl bond, and the aromatic C=C and C-N bonds of the quinoline ring.

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, the following standardized protocols are recommended for in-house verification. These protocols are designed to be self-validating and reflect best practices in a research environment.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses the digital capillary method for its precision and small sample requirement.

Methodology:

- **Sample Preparation:** Finely crush a small amount of the solid to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Instrument Setup:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Rapid Heating:** Set the apparatus to heat rapidly to approximately 20°C below the expected melting point (target ~208°C).
- **Ramped Heating:** Decrease the heating rate to 1-2°C per minute. This slow ramp is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range of <2°C.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility across a range of solvents is essential for selecting appropriate media for chemical reactions, purification (recrystallization), and analytical techniques like HPLC. This protocol establishes a qualitative profile.

Methodology:

- **Solvent Selection:** Prepare vials containing 1 mL of various solvents, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO), to cover a range of polarities.
- **Sample Addition:** Add approximately 10 mg of **6-Chloroquinoline-3-carboxylic acid** to each vial.

- **Room Temperature Test:** Vigorously vortex each vial for 30 seconds. Visually inspect for dissolution against a dark background. Classify as "soluble," "partially soluble," or "insoluble."
- **Elevated Temperature Test:** For samples that are not fully soluble at room temperature, gently heat the vial in a water bath to 50-60°C while stirring. Observe any changes in solubility.
- **Documentation:** Record the solubility behavior at both temperatures for each solvent. The known insolubility in water and expected solubility in polar aprotic solvents like DMSO will be confirmed here.

Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. **6-Chloroquinoline-3-carboxylic acid** is classified with specific hazards that require careful management.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards^{[1][8]}:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling and PPE

Given the hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory[8][9]:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use chemical safety goggles or a face shield.
- Skin and Body Protection: Wear a lab coat.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is room temperature.[6]
- Stability: The product is stable under normal storage and handling conditions.[8]
- Incompatibilities: Keep away from strong oxidizing agents.[8]

Conclusion

6-Chloroquinoline-3-carboxylic acid is a valuable chemical intermediate with well-defined physical properties. Its solid form, high melting point, and predictable solubility profile make it a manageable compound in a research setting. The experimental protocols outlined in this guide provide a robust framework for verifying its quality and ensuring consistent results in downstream applications. By integrating this technical data with the mandatory safety and handling procedures, researchers can confidently and safely leverage this molecule in their synthetic and drug discovery endeavors.

References

- **6-Chloroquinoline-3-carboxylic acid** | C₁₀H₆ClNO₂ | CID 14241492.

- **6-Chloroquinoline-3-carboxylic Acid** CAS 118791-14-3. BIOSYNCE. [Link]
- **6-Chloroquinoline-3-carboxylic acid**. Amerigo Scientific. [Link]
- 6-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | CID 6484158.

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